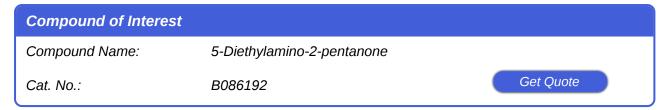


Spectroscopic Profile of 5-Diethylamino-2pentanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **5-Diethylamino-2-pentanone** (CAS No. 105-14-6). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Diethylamino-2-pentanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.51	t	2H	7.1	H-3
2.44	q	4H	7.1	H-1'
2.38	t	2H	7.1	H-4
2.13	S	3H	-	H-1
1.74	р	2H	7.1	H-5
0.99	t	6H	7.1	H-2'

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum was recorded in deuterochloroform (CDCl₃).

Chemical Shift (δ) ppm	Carbon Atom Assignment
209.0	C-2 (C=O)
52.3	C-5
47.6	C-1'
41.9	C-3
29.8	C-1
21.3	C-4
11.7	C-2'

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the FTIR spectrum of **5-Diethylamino-2-pentanone**.



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2968	C-H stretch	Alkyl
2932	C-H stretch	Alkyl
2801	C-H stretch	Alkyl
1715	C=O stretch	Ketone
1466	C-H bend	Alkyl
1378	C-H bend	Alkyl
1167	C-N stretch	Aliphatic Amine

Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
86	100	[M - C4H9N]+ (Base Peak)
58	50	[M - C5H11O]+
43	35	[CH₃CO] ⁺
157	Low	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **5-Diethylamino-2-pentanone** was prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃).



Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse sequence was used.
- Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1.0 second was used between scans.
- Spectral Width: A spectral width of 16 ppm was typically used.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was utilized to simplify the spectrum and enhance signal intensity.
- Number of Scans: 1024 scans were acquired due to the lower natural abundance of the ¹³C isotope.
- Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectra.

Infrared (IR) Spectroscopy

Methodology: The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **5-Diethylamino-2-pentanone** was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Thermo Nicolet iS50 FTIR spectrometer was used for the analysis.



Data Acquisition:

- Spectral Range: The spectrum was scanned from 4000 to 400 cm⁻¹.
- Resolution: A spectral resolution of 4 cm⁻¹ was employed.
- Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Methodology: The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used.

Gas Chromatography (GC) Conditions:

- Column: An HP-5ms capillary column (30 m length, 0.25 mm internal diameter, 0.25 μm film thickness) was used.
- Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.
- Injector Temperature: The injector temperature was maintained at 250°C.
- Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.
- Injection Mode: A splitless injection of 1 μ L of a dilute solution of the sample in dichloromethane was performed.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: The ion source temperature was set to 230°C.



- Quadrupole Temperature: The quadrupole temperature was maintained at 150°C.
- Mass Scan Range: The mass spectrometer was scanned over a mass-to-charge ratio (m/z) range of 40-400 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



General Workflow for Spectroscopic Analysis Sample Handling Sample Acquisition Sample Preparation (e.g., dissolution, dilution) Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy (1H, 13C) (FTIR-ATR) Data Processing & Interpretation Data Processing (e.g., Fourier Transform, Baseline Correction) Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Structure Elucidation / Confirmation

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